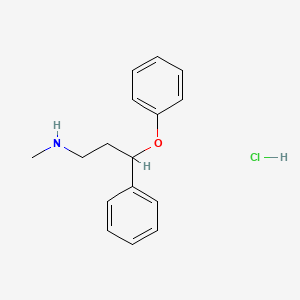
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, also known as N-Methyl-PPPA, is a compound with the molecular formula C16H20ClNO . It is a serotonin-norepinephrine reuptake inhibitor (SNRI) which was developed by Eli Lilly from diphenhydramine in the early 1970s while in search of new antidepressants . It is closely related structurally to fluoxetine, atomoxetine, and nisoxetine .
Molecular Structure Analysis
The molecular structure of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride can be represented by the InChI stringInChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H . The compound has a molecular weight of 277.79 g/mol . The compound’s structure includes a phenyl group, a phenoxy group, and a propylamine group . Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.79 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 277.1233420 g/mol . The topological polar surface area of the compound is 21.3 Ų . The compound has a heavy atom count of 19 .Aplicaciones Científicas De Investigación
Phenolic Compounds in Aquatic Environments
- Occurrence and Fate in Aquatic Environments : Parabens, which share a phenolic structure, have been reviewed for their occurrence, fate, and behavior in aquatic environments. Despite efficient wastewater treatment processes, these compounds persist in low concentrations in effluents and surface waters, reflecting continuous environmental introduction. Their ubiquity raises concerns about their potential as weak endocrine disrupters, necessitating further studies on their transformation products and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Synthesis and Biological Activities
- Natural Chalcones : Chalcones, featuring a core phenolic structure, exhibit a broad spectrum of biological activities with potential clinical applications against various diseases. The isolation, chemical synthesis, and biological activities of natural chalcones, particularly those bearing hydroxyl and methyl groups, have been extensively reviewed. This highlights the continuous interest in exploring phenolic structures for therapeutic purposes (Zhai, Sun, & Sang, 2022).
Environmental and Health Implications
- Toxicity and Environmental Impact : The environmental persistence and potential toxicity of phenolic compounds like triclosan, which shares a resemblance to the broader class of phenolic-based chemicals, underscore the need for a deeper understanding of their impact on ecosystems and human health. Triclosan's widespread use and detection in various environmental matrices call for a reevaluation of its safety profile and environmental behavior (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Pharmacological Evaluations
- Synthetic Phenolic Derivatives : Investigations into phenolic derivatives, including synthetic pathways and their antibacterial activities, indicate the pharmaceutical potential of these compounds. The synthesis and evaluation of specific phenolic-based structures have shown significant antimicrobial activities, suggesting the possibility of discovering new therapeutic agents (Kumar, Kumar, & Khan, 2020).
Propiedades
IUPAC Name |
N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride | |
CAS RN |
873310-33-9 |
Source


|
| Record name | Benzenepropanamine, N-methyl-γ-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873310-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
![Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)](/img/no-structure.png)
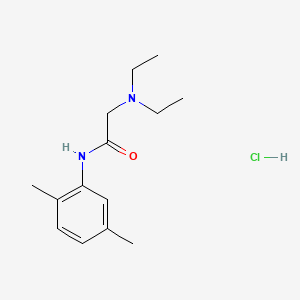
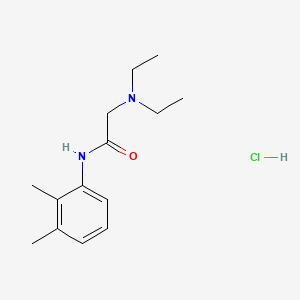
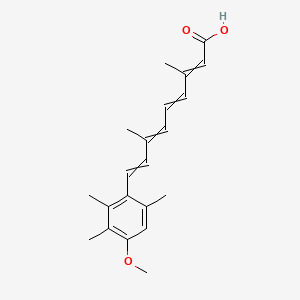


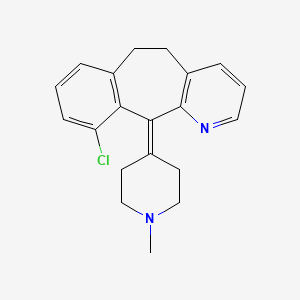
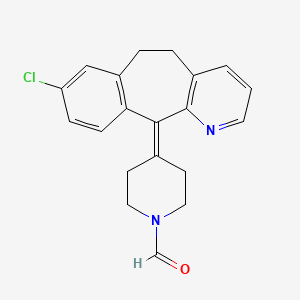
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)